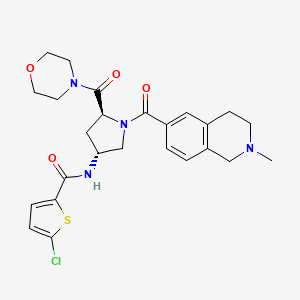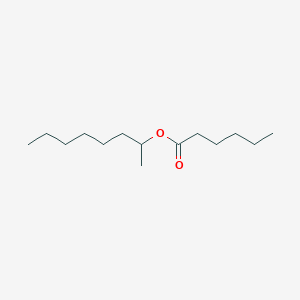![molecular formula C29H46N4O B14073533 Bis[3,5-bis(diethylamino)phenyl]methanone CAS No. 101246-80-4](/img/structure/B14073533.png)
Bis[3,5-bis(diethylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, bis[3,5-bis(diethylamino)phenyl]- is a chemical compound with the molecular formula C_21H_28N_2O It is known for its unique structure, which includes two 3,5-bis(diethylamino)phenyl groups attached to a central methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,5-bis(diethylamino)phenyl]- typically involves the reaction of 3,5-bis(diethylamino)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis[3,5-bis(diethylamino)phenyl]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, bis[3,5-bis(diethylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used. These reactions often require specific solvents and temperature control.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanone, bis[3,5-bis(diethylamino)phenyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action of Methanone, bis[3,5-bis(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methanone, bis[3,5-bis(diethylamino)phenyl]- can be compared with other similar compounds, such as:
Methanone, bis[4-(diethylamino)phenyl]-: This compound has a similar structure but with different substitution patterns on the phenyl rings. It may exhibit different chemical and biological properties.
Methanone, bis[4-(dimethylamino)phenyl]-: Another related compound with dimethylamino groups instead of diethylamino groups. The difference in alkyl groups can affect the compound’s reactivity and applications.
The uniqueness of Methanone, bis[3,5-bis(diethylamino)phenyl]- lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
101246-80-4 |
|---|---|
Molekularformel |
C29H46N4O |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
bis[3,5-bis(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C29H46N4O/c1-9-30(10-2)25-17-23(18-26(21-25)31(11-3)12-4)29(34)24-19-27(32(13-5)14-6)22-28(20-24)33(15-7)16-8/h17-22H,9-16H2,1-8H3 |
InChI-Schlüssel |
BRIADNNWMLWWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)N(CC)CC)N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


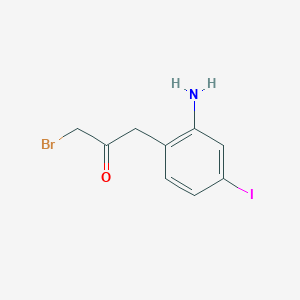
![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
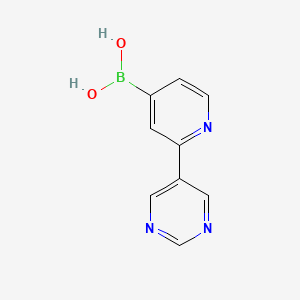
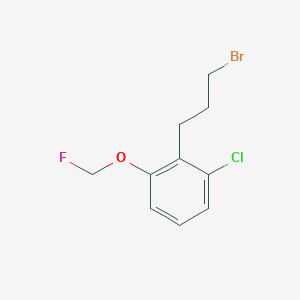
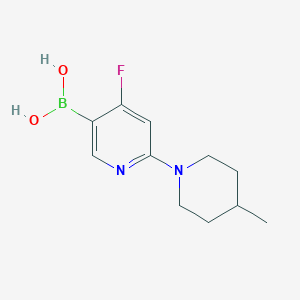
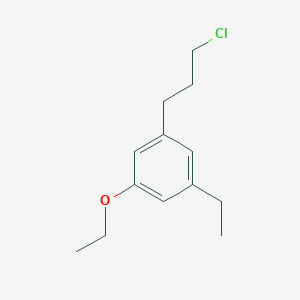

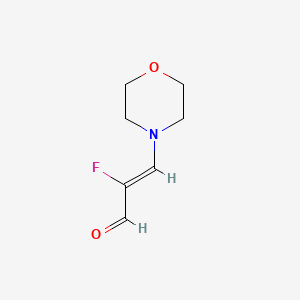


![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
